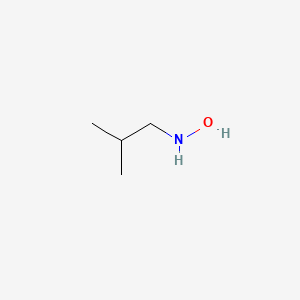
Isobutylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-methylpropanamine is a member of the class of hydroxylamines resulting from the replacement of one of the hydrogens attached to the amino group of 2-methylpropanamine by a hydroxy group. It has a role as a bacterial metabolite. It derives from a hydroxylamine and a 2-methylpropanamine.
Aplicaciones Científicas De Investigación
Investigations of Isobutylhydroxylamine in Antibiotic Synthesis
Isobutylhydroxylamine's role in the biosynthesis of valanimycin, an antibiotic, has been studied. Research indicates that isobutylhydroxylamine contributes to the antibiotic's structure but the azoxy oxygen atom of valanimycin is not derived from the oxygen atom of isobutylhydroxylamine (Tao, Alemany, & Parry, 2003).
Isobutylhydroxylamine in Polyethylene Surface Modifications
Influence on Biofilm Formation on Polyethylene Surfaces
Research focused on the interaction between bacterial cells and polyethylene surfaces treated with various organosilanes, including isobutylmethyldimethoxysilane. This study is significant in medical and water industry applications, demonstrating how surface modifications can affect bacterial attachment and biofilm formation (Kręgiel & Niedzielska, 2014).
Isobutylhydroxylamine in Isoxazolidine Synthesis
Stereoselective Synthesis of Isoxazolidines
The copper-catalyzed aminooxygenation of N-sulfonyl-O-butenyl hydroxylamines, which involves isobutylhydroxylamine, has been shown to be a viable method for synthesizing substituted isoxazolidines. These compounds have applications in organic synthesis, drug discovery, and chemical biology (Karyakarte, Smith, & Chemler, 2012).
Isobutylhydroxylamine in Biomass Feedstock Research
Role in Biopolymer Production
The use of various feedstocks, including isobutylhydroxylamine, for the production of polyhydroxybutyrates (PHBs), a class of biopolymers, has been explored. PHBs are valuable due to their biodegradability and compatibility, finding applications in medical, packaging, nanotechnology, and agriculture sectors (Sirohi, Pandey, Gaur, Gnansounou, & Sindhu, 2020).
Propiedades
Fórmula molecular |
C4H11NO |
|---|---|
Peso molecular |
89.14 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-4(2)3-5-6/h4-6H,3H2,1-2H3 |
Clave InChI |
NDCGVLJXFQKXOF-UHFFFAOYSA-N |
SMILES |
CC(C)CNO |
SMILES canónico |
CC(C)CNO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



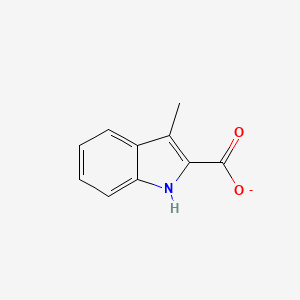
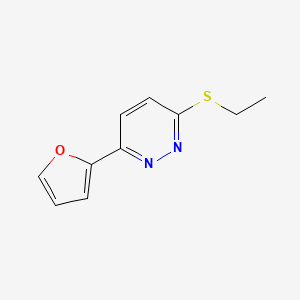
![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)





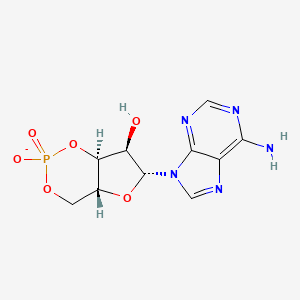

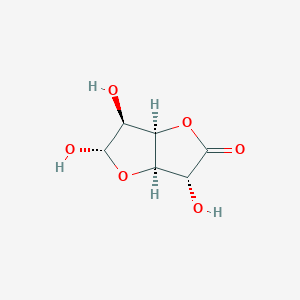
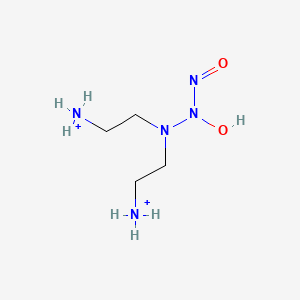
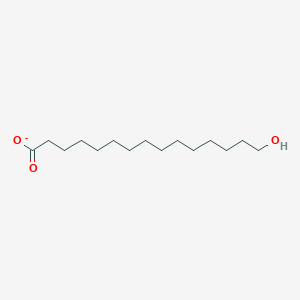
![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)